![molecular formula C20H18S B14512057 Benzene, 1,1',1''-[(methylthio)methylidyne]tris- CAS No. 62575-83-1](/img/structure/B14512057.png)
Benzene, 1,1',1''-[(methylthio)methylidyne]tris-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1,1’,1’'-[(methylthio)methylidyne]tris-: is an organic compound characterized by the presence of three methylthio groups attached to a benzene ring. This compound is part of the larger family of benzene derivatives, which are known for their aromatic properties and diverse applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,1’,1’'-[(methylthio)methylidyne]tris- typically involves the introduction of methylthio groups to a benzene ring. This can be achieved through a series of substitution reactions where a suitable precursor, such as a halogenated benzene, reacts with a methylthiol reagent under controlled conditions. The reaction often requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for maximum efficiency. The process includes steps such as purification and isolation of the final product to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzene, 1,1’,1’'-[(methylthio)methylidyne]tris- can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methylthio groups to methyl groups, altering the compound’s properties.
Substitution: Electrophilic substitution reactions are common, where the methylthio groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under specific conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Benzene derivatives with methyl groups.
Substitution: Various substituted benzene compounds depending on the reagent used.
Scientific Research Applications
Chemistry: Benzene, 1,1’,1’'-[(methylthio)methylidyne]tris- is used as an intermediate in organic synthesis, facilitating the creation of more complex molecules.
Biology and Medicine:
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including those used in the manufacture of polymers and resins.
Mechanism of Action
The mechanism by which Benzene, 1,1’,1’'-[(methylthio)methylidyne]tris- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The methylthio groups can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. Pathways involved may include oxidative stress responses or modulation of specific signaling pathways in biological systems.
Comparison with Similar Compounds
- Benzene, 1,4-bis(methylthio)-
- Benzene, 1-methyl-4-(methylthio)-
- Benzene, 1-methoxy-2-(methylthio)-
Uniqueness: Benzene, 1,1’,1’'-[(methylthio)methylidyne]tris- is unique due to the presence of three methylthio groups, which confer distinct chemical properties and reactivity compared to other benzene derivatives with fewer or different substituents. This uniqueness makes it valuable in specific applications where these properties are advantageous.
Properties
CAS No. |
62575-83-1 |
|---|---|
Molecular Formula |
C20H18S |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
[methylsulfanyl(diphenyl)methyl]benzene |
InChI |
InChI=1S/C20H18S/c1-21-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19/h2-16H,1H3 |
InChI Key |
WURAJSNODLQVDX-UHFFFAOYSA-N |
Canonical SMILES |
CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(3beta,5alpha,6beta)-3,6-Dihydroxycholestan-5-yl]benzamide](/img/structure/B14511985.png)
![2,2'-[1,2-Phenylenebis(oxy)]bis(N-methyl-N-octadecylacetamide)](/img/structure/B14511996.png)

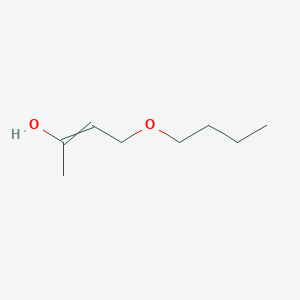

![N-Methyl-N-phenyl-4-[(E)-(1,3-thiazol-2-yl)diazenyl]aniline](/img/structure/B14512018.png)
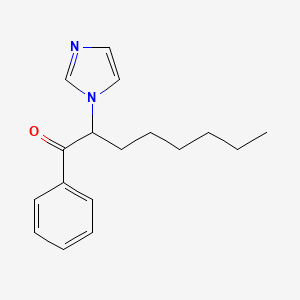
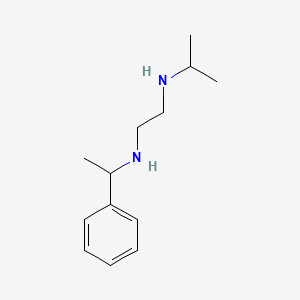
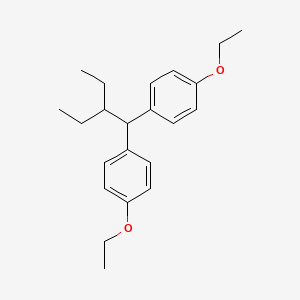

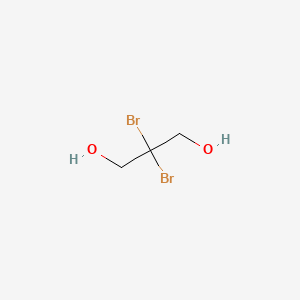
![Diethyl chloro[chloro(4-nitrophenyl)methyl]propanedioate](/img/structure/B14512053.png)
![4-[(4-Methoxyphenyl)methylidene]-3,4-dihydro-1-benzoxepin-5(2H)-one](/img/structure/B14512068.png)
